CC-17369
CAS No.: 1547162-46-8
Cat. No.: VC0522900
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1547162-46-8 |
---|---|
Molecular Formula | C13H11N3O5 |
Molecular Weight | 289.24 g/mol |
IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) |
Standard InChI Key | DNODJHQYSZVNMH-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Identification
CC-17369 is characterized by several key identifiers that facilitate its recognition in scientific literature and databases:
Property | Specification |
---|---|
CAS Number | 1547162-46-8 |
IUPAC Name | 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione |
Molecular Formula | C₁₃H₁₁N₃O₅ |
Molecular Weight | 289.24 g/mol |
Synonyms | 7-Hydroxy pomalidomide; Pomalidomide metabolite M16 |
The compound possesses a standard SMILES notation of C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N, which provides a string-based representation of its chemical structure. This notation is valuable for computational chemistry applications and structure-based analyses.
Physical and Chemical Properties
CC-17369 exhibits distinct physical and chemical properties that influence its handling, storage, and application in research settings:
Property | Value |
---|---|
Appearance | Solid powder |
Density | 1.7±0.1 g/cm³ |
Boiling Point | 649.7±55.0 °C at 760 mmHg |
Flash Point | 346.7±31.5 °C |
LogP | -1.97 |
Solubility | DMSO: 50 mg/mL (172.87 mM; requires ultrasonic treatment) |
Index of Refraction | 1.725 |
Vapor Pressure | 0.0±2.0 mmHg at 25°C |
The compound's negative LogP value indicates its hydrophilic nature, which affects its pharmacokinetic properties and may influence its behavior in biological systems . Its relatively high boiling and flash points suggest thermal stability, which can be advantageous for certain laboratory procedures and applications.
Biological Role and Function
Mechanism of Action
CC-17369 functions primarily as a cereblon ligand, binding to the CRBN protein which is a component of the E3 ubiquitin ligase complex . This binding capability is crucial for the compound's application in PROTAC development, as it enables the recruitment of the ubiquitin-proteasome system to target specific proteins for degradation. The compound's structural features, derived from its parent molecule Pomalidomide, confer specificity in CRBN binding, making it valuable for precise manipulation of protein levels within cells .
The interaction between CC-17369 and CRBN represents a critical molecular event that initiates the protein degradation cascade when incorporated into PROTAC structures. This mechanism differs fundamentally from traditional small molecule inhibitors that block protein function, as PROTACs catalyze the removal of the entire protein from the cellular environment.
Metabolic Context
As a metabolite of Pomalidomide, CC-17369 represents a biological transformation product that occurs during the metabolism of its parent compound . Understanding CC-17369's properties and functions provides insights into both the metabolic fate of Pomalidomide and potential new applications derived from this metabolic product. This metabolic relationship has been documented in pharmacological studies, particularly those examining the absorption, metabolism, and excretion of Pomalidomide in humans .
Applications in PROTAC Development
PROTAC Technology Overview
The primary application of CC-17369 lies in its incorporation into PROTAC molecules. PROTACs are heterobifunctional compounds that consist of three essential components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase (such as CC-17369 binding to CRBN), and a linker that connects these two functional groups. This configuration enables PROTACs to bring the target protein into proximity with the E3 ligase complex, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.
CC-17369 serves as the E3 ligase-binding component in PROTAC designs, specifically recruiting the CRBN-containing E3 ligase complex. This recruitment is fundamental to the PROTAC mechanism and determines the efficiency and selectivity of the protein degradation process .
Advantages in Drug Development
The use of CC-17369 in PROTAC development offers several advantages over traditional pharmacological approaches:
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Catalytic mechanism: Unlike stoichiometric inhibitors, PROTACs can induce the degradation of multiple target protein molecules in a catalytic manner.
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Access to undruggable targets: PROTACs can address proteins that lack defined binding pockets suitable for conventional small molecule inhibitors.
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Potential for increased selectivity: The dual-binding requirement of PROTACs (to both the target protein and E3 ligase) can confer greater selectivity than traditional inhibitors.
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Complete protein elimination: Rather than merely blocking a specific function, PROTACs remove the entire protein, potentially addressing all functional roles of the target.
These advantages position CC-17369-containing PROTACs as promising tools for both research applications and potential therapeutic development, particularly in oncology where selective protein degradation could address targets involved in cancer progression.
Storage Condition | Recommended Duration |
---|---|
-80°C | Use within 6 months |
-20°C | Use within 1 month |
The compound should be stored in a dry environment and protected from light to prevent degradation . For long-term storage, it is advisable to divide the compound into smaller aliquots to minimize freeze-thaw cycles, which can compromise stability .
Solution Preparation
When preparing solutions of CC-17369, several considerations should be taken into account:
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The preferred solvent is dimethyl sulfoxide (DMSO), in which the compound achieves solubility of approximately 50 mg/mL (172.87 mM) .
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To enhance dissolution, ultrasonic treatment is recommended, typically by heating the sample to 37°C and then placing it in an ultrasonic bath .
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Stock solutions should be prepared at concentrations appropriate for the intended application, with recommended concentrations ranging from 1 mM to 10 mM .
The following table provides guidance for preparing various concentrations of CC-17369 stock solutions:
Desired Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
---|---|---|---|
1 mM | 3.4573 mL | 17.2867 mL | 34.5734 mL |
5 mM | 0.6915 mL | 3.4573 mL | 6.9147 mL |
10 mM | 0.3457 mL | 1.7287 mL | 3.4573 mL |
Once prepared, solutions should be stored in separate aliquots to avoid repeated freezing and thawing, which can lead to product degradation .
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